N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methoxyethyl group and a trifluoromethyl group attached to the benzamide moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2-methoxyethylamine under appropriate conditions to yield N-(2-methoxyethyl)piperidin-4-amine.
Formation of the Benzamide Derivative: The intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The benzamide moiety can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. It has been shown to modulate the activity of hypoxia-inducible factor 1 (HIF-1) pathways, leading to the regulation of gene expression under hypoxic conditions . This modulation can result in the inhibition of tumor cell proliferation and the induction of apoptosis through the activation of p21 and p53 signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: A similar compound with a piperidine ring and benzamide moiety but lacking the methoxyethyl and trifluoromethyl groups.
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine: A compound with a similar piperidine ring and methoxyethyl group but different substituents on the benzamide moiety.
Uniqueness
N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide is unique due to the presence of both the methoxyethyl and trifluoromethyl groups, which contribute to its distinct chemical properties and biological activities. These functional groups enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-23-11-10-21-8-6-14(7-9-21)20-15(22)12-2-4-13(5-3-12)16(17,18)19/h2-5,14H,6-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVJYBUJXLGOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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